molecular formula C18H18FNO B4031930 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone

Cat. No.: B4031930
M. Wt: 283.3 g/mol
InChI Key: PTQSDDJNZZPWGS-UHFFFAOYSA-N
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Description

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone: is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a base.

    Methylation: The methyl group at the 2-position can be introduced via alkylation using methyl iodide and a strong base like sodium hydride.

    Formation of the Methanone Moiety: The final step involves the reaction of the quinoline derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the methanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the quinoline core can interact with biological macromolecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    6-fluoroquinoline: A fluorinated derivative with enhanced biological activity.

    2-methylquinoline: A methylated derivative with distinct chemical properties.

Uniqueness

  • The combination of fluorine and methyl groups in (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone) provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-12-4-3-5-15(10-12)18(21)20-13(2)6-7-14-11-16(19)8-9-17(14)20/h3-5,8-11,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQSDDJNZZPWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=CC(=C3)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone
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(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone
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(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone
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(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone
Reactant of Route 5
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone
Reactant of Route 6
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methylphenyl)methanone

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